molecular formula C25H24N2O7S3 B335755 4,5-DIMETHYL 2-{1-[2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETYL]-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 2-{1-[2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETYL]-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B335755
M. Wt: 560.7 g/mol
InChI Key: VHMSULODYLQJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-[(2,5-dioxo-1-pyrrolidinyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4,5-DIMETHYL 2-{1-[2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETYL]-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the quinoline and dithiole intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Dimethyl 2-(1-[(2,5-dioxo-1-pyrrolidinyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Dimethyl 2-(1-[(2,5-dioxo-1-pyrrolidinyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-{1-[2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETYL]-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Dimethyl 2-(1-[(2,5-dioxo-1-pyrrolidinyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 4,5-DIMETHYL 2-{1-[2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETYL]-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE, such as its specific combination of functional groups and its diverse range of applications.

Properties

Molecular Formula

C25H24N2O7S3

Molecular Weight

560.7 g/mol

IUPAC Name

dimethyl 2-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C25H24N2O7S3/c1-12-6-7-14-13(10-12)18(24-36-19(22(31)33-4)20(37-24)23(32)34-5)21(35)25(2,3)27(14)17(30)11-26-15(28)8-9-16(26)29/h6-7,10H,8-9,11H2,1-5H3

InChI Key

VHMSULODYLQJLD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CN4C(=O)CCC4=O

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CN4C(=O)CCC4=O

Origin of Product

United States

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